5-Hydroxymethylorotic acid potassium salt

Overview

Description

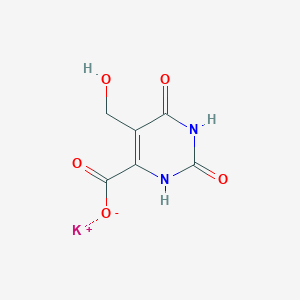

5-Hydroxymethylorotic acid potassium salt: is a chemical compound with the molecular formula C6H5KN2O5 It is a potassium salt derivative of 5-hydroxymethylorotic acid, which is a hydroxylated form of orotic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxymethylorotic acid potassium salt typically involves the hydroxylation of orotic acid followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using catalysts to enhance the reaction efficiency. The product is then purified through crystallization or other separation techniques to achieve the required quality for various applications.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxymethylorotic acid potassium salt can undergo several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various halogenating agents or nucleophiles.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry: 5-Hydroxymethylorotic acid potassium salt is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its effects on cellular processes. It may be used in experiments to understand the metabolism of orotic acid derivatives.

Medicine: The compound is investigated for its potential therapeutic applications, including its role in the treatment of certain metabolic disorders. It may also be explored for its antioxidant properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-hydroxymethylorotic acid potassium salt involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes involved in nucleotide synthesis, affecting DNA and RNA metabolism.

Comparison with Similar Compounds

Orotic Acid: The parent compound of 5-hydroxymethylorotic acid.

5-Methylorotic Acid: A methylated derivative of orotic acid.

5-Fluoroorotic Acid: A fluorinated derivative used in antifungal treatments.

Uniqueness: 5-Hydroxymethylorotic acid potassium salt is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other derivatives may not be as effective.

Biological Activity

5-Hydroxymethylorotic acid potassium salt is a derivative of orotic acid, which plays a significant role in biological systems, particularly in nucleic acid metabolism and as a precursor for pyrimidine synthesis. This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on recent research findings.

5-Hydroxymethylorotic acid (5-HMOA) is synthesized through the hydroxymethylation of orotic acid. Its potassium salt form enhances solubility and bioavailability, making it more suitable for pharmacological applications. The compound's structure allows it to interact with various biological targets, influencing metabolic pathways.

Biological Activity

1. Metabolic Role:

5-HMOA is involved in the biosynthesis of pyrimidines, which are essential components of nucleic acids (DNA and RNA). It acts as an intermediate in the conversion of orotic acid to uridine monophosphate (UMP), a crucial nucleotide for RNA synthesis .

2. Antioxidant Properties:

Research indicates that compounds related to orotic acid exhibit antioxidant activity. This property is vital for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders .

3. Antimicrobial Activity:

Studies have shown that derivatives of orotic acid possess antibacterial properties. For instance, 5-HMOA has been evaluated against various bacterial strains, demonstrating potential as a therapeutic agent in treating infections .

Pharmacological Evaluation

1. In Vitro Studies:

In vitro assays have assessed the inhibitory effects of 5-HMOA on key enzymes such as α-amylase and acetylcholinesterase (AChE), which are relevant in diabetes management and neurodegenerative diseases respectively. The compound exhibited moderate inhibition against these enzymes, suggesting potential applications in managing these conditions .

2. Toxicological Studies:

Toxicity assessments conducted on animal models revealed that 5-HMOA is well-tolerated at therapeutic doses, with no significant adverse effects observed on hematological or biochemical parameters. This safety profile supports its further development as a pharmaceutical agent .

Case Studies

Case Study 1: Non-Alcoholic Fatty Liver Disease (NAFLD)

In a study investigating the metabolic effects of orotic acid derivatives in NAFLD models, it was found that administration of 5-HMOA improved liver function markers and reduced hepatic steatosis. This suggests that the compound may have protective effects against liver-related metabolic disorders .

Case Study 2: Diabetes Management

Another study explored the effect of 5-HMOA on glucose metabolism in diabetic rats. The results indicated a reduction in blood glucose levels and improvement in insulin sensitivity, highlighting its potential role as an adjunct therapy for diabetes .

Data Summary

| Property | Observation |

|---|---|

| Chemical Structure | Potassium salt of 5-hydroxymethylorotic acid |

| Metabolic Role | Precursor in pyrimidine synthesis |

| Antioxidant Activity | Moderate antioxidant properties |

| Antimicrobial Activity | Effective against certain bacterial strains |

| Toxicity | No significant adverse effects in animal studies |

| Therapeutic Potential | Possible applications in liver disease and diabetes |

Properties

IUPAC Name |

potassium;5-(hydroxymethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5.K/c9-1-2-3(5(11)12)7-6(13)8-4(2)10;/h9H,1H2,(H,11,12)(H2,7,8,10,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSRCVPYAKLKSU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(NC(=O)NC1=O)C(=O)[O-])O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.